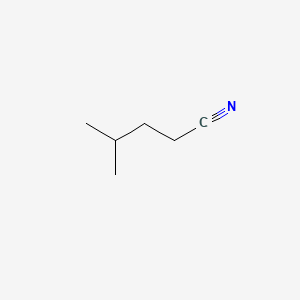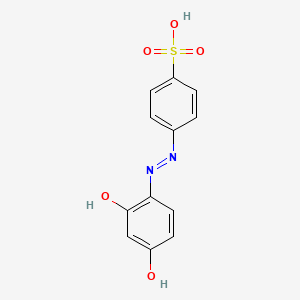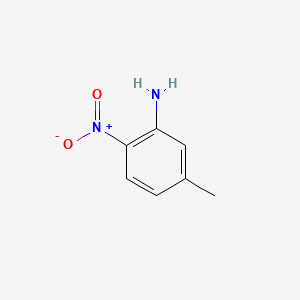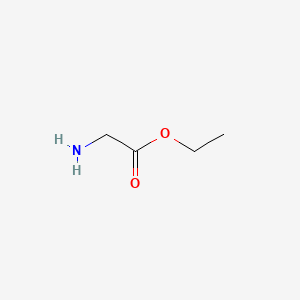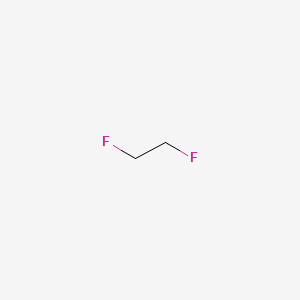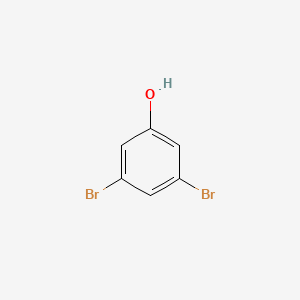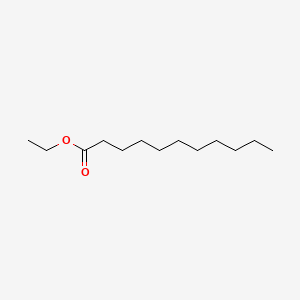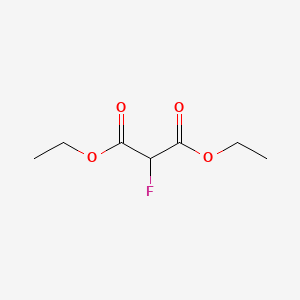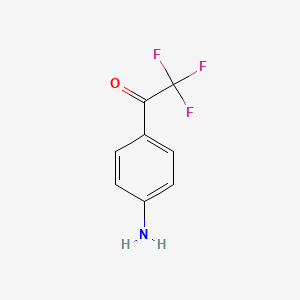
1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone
概述
描述
1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone is an organic compound characterized by the presence of an aminophenyl group attached to a trifluoroethanone moiety
作用机制
Target of Action
Similar compounds have shown potential activity against certain proteins involved in the life cycle of trypanosoma cruzi . More research is needed to identify the specific targets of this compound.
Mode of Action
Compounds with similar structures have shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s structure and function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to affect the metabolic pathways of certain pathogens
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown potential antimicrobial activity . The exact effects of this compound on cellular processes and structures need further investigation.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .
生化分析
Biochemical Properties
1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidases (MAOs), which are involved in the oxidative deamination of neurotransmitters . The compound’s interaction with MAOs can influence the levels of neurotransmitters, thereby affecting various physiological processes. Additionally, 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways .
Cellular Effects
The effects of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer models, the compound has been shown to decrease cell proliferation and colony formation . It also affects the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer metastasis . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidases results in the inhibition of these enzymes, thereby affecting neurotransmitter levels . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions underline the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one over time have been studied in laboratory settings. It has been observed that the compound remains stable under certain conditions, but its effects on cellular function can change over time. In in vitro studies, prolonged exposure to the compound has been shown to result in decreased ATP levels and reduced cell viability . These findings suggest that the compound’s long-term effects need to be carefully considered in therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one vary with different dosages in animal models. At lower doses, the compound has been found to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects. Additionally, its interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further affecting cellular processes .
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be transported into cells via active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the mitochondria and endoplasmic reticulum . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone typically involves the reaction of 4-aminophenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a suitable catalyst under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through further chemical transformations .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
相似化合物的比较
1-(4-Aminophenyl)-2,2,2-trifluoro-1-ethanone can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a ketone, leading to different chemical reactivity and applications.
1-(4-Aminophenyl)-2,2,2-trifluoroethane: Lacks the carbonyl group, resulting in distinct physical and chemical properties.
4-Aminoacetophenone: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability, lipophilicity, and unique reactivity compared to its analogs.
属性
IUPAC Name |
1-(4-aminophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGLSQSKVJUUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178102 | |
| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23516-79-2 | |
| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trifluoroacetylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023516792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TRIFLUOROACETYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT8SA3W67Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
